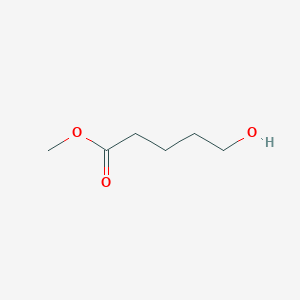

Methyl 5-hydroxypentanoate

Übersicht

Beschreibung

Methyl 5-hydroxypentanoate is a chemical compound involved in various chemical reactions and processes. It has been studied for its relevance in the synthesis of different natural products and its potential application in various fields of organic chemistry.

Synthesis Analysis

The synthesis of Methyl 5-hydroxypentanoate and its derivatives involves multiple chemical reactions. For instance, Abdel-Sattar S. Hamad and D. Schinzer (2000) described a method for synthesizing compounds useful for the synthesis of natural products like epothilones, using a reaction involving methyllactate and a silver oxide catalyst (Hamad & Schinzer, 2000).

Molecular Structure Analysis

The molecular structure of Methyl 5-hydroxypentanoate is significant in understanding its chemical behavior and interaction with other compounds. However, specific studies focusing on its molecular structure analysis were not identified in the current search.

Chemical Reactions and Properties

Methyl 5-hydroxypentanoate undergoes various chemical reactions. For example, studies by John M. Brown, P. L. Evans, and A. P. James (2003) discussed its role in directed homogeneous hydrogenation (Brown, Evans, & James, 2003). Additionally, its involvement in reactions like lactonization as reported by S. Nagumo et al. (2002) highlights its versatility in organic synthesis (Nagumo et al., 2002).

Physical Properties Analysis

The physical properties of Methyl 5-hydroxypentanoate, such as its boiling point, melting point, and solubility, are crucial in determining its application in synthesis. However, detailed information on its physical properties was not available in the current search.

Chemical Properties Analysis

Methyl 5-hydroxypentanoate exhibits various chemical properties that make it suitable for specific reactions and synthesis processes. Studies like those by G. Lytra et al. (2012) on the distribution and organoleptic impact of related compounds in wine demonstrate the compound's broader chemical significance (Lytra et al., 2012).

Eigenschaften

IUPAC Name |

methyl 5-hydroxypentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-9-6(8)4-2-3-5-7/h7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYXTZNBQHSHEKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30162145 | |

| Record name | Pentanoic acid, 5-hydroxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30162145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-hydroxypentanoate | |

CAS RN |

14273-92-8 | |

| Record name | Pentanoic acid, 5-hydroxy-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014273928 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentanoic acid, 5-hydroxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30162145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

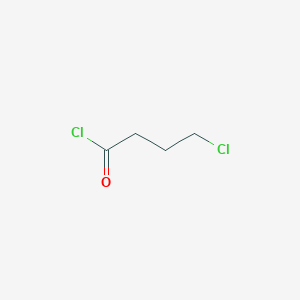

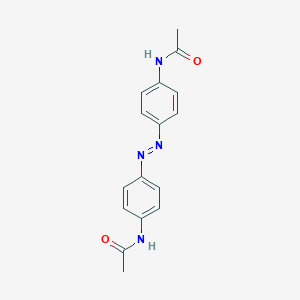

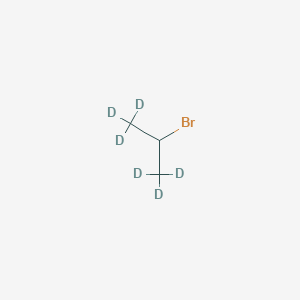

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B32840.png)